N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Description
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted at position 2 with a 4-nitrophenyl group and at position 3 with a propanamide moiety. Such compounds are of interest in medicinal chemistry due to the pharmacological relevance of nitroaromatic and amide-containing heterocycles, particularly in antimicrobial and enzyme-targeting applications .
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-2-13(19)15-14-11-7-22-8-12(11)16-17(14)9-3-5-10(6-4-9)18(20)21/h3-6H,2,7-8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMHVGGRTORWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article discusses its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
Molecular Formula : C19H14N4O7S
Molecular Weight : 442.4 g/mol
IUPAC Name : N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
InChI Key : MOYNWOKCVVCTCE-UHFFFAOYSA-N
The compound contains a thieno[3,4-c]pyrazole core substituted with a nitrophenyl group and a propanamide moiety, which contributes to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the nitrophenyl group and the propanamide moiety occurs through various coupling reactions under controlled conditions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in cancer cells by activating caspases (caspase 3/7 and caspase 9) and modulating pathways such as NF-κB and p53 signaling .
- Cell Line Studies : In vitro studies demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited stronger cytotoxic activity against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) compared to conventional chemotherapeutics like cisplatin .
Antimicrobial Activity
Additionally, compounds featuring similar structures have been evaluated for their antimicrobial efficacy:
- Activity Against Bacteria and Fungi : Various synthesized derivatives showed moderate activity against different bacterial and fungal strains when tested using standard methods .
Case Studies
- Cytotoxicity Assays : A study conducted on pyrazole derivatives indicated that compounds with a thieno[3,4-c] structure displayed enhanced cytotoxicity against breast cancer cell lines compared to their non-thienyl counterparts .
- Apoptosis Induction : Research highlighted how certain derivatives triggered apoptosis through the activation of caspases and increased ROS production in cancer cells .
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | Induced apoptosis via caspase activation; effective against MCF-7/MDA-MB-231 |
| Antimicrobial Activity | Moderate effectiveness against bacterial/fungal strains |
| Mechanism of Action | Inhibition of enzyme activity; modulation of signaling pathways |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
Table 1: Structural and Molecular Features of Thieno[3,4-c]pyrazole Derivatives
Key Observations:
Substituent Flexibility : The target compound’s propanamide group offers greater conformational flexibility compared to the rigid aromatic benzamide in ’s compound. This may influence binding kinetics to biological targets.
In contrast, the 4-methoxyphenyl group in ’s compound is electron-donating, altering electronic profiles .
Steric Considerations : The cyclopentane-carboxamide in ’s compound adds steric bulk, which may reduce off-target interactions but limit solubility compared to smaller amides.
Table 2: Activity Data from Related Compounds
Key Insights:
- Antimicrobial Potential: demonstrates that nitrophenyl-substituted heterocycles (e.g., 1,3,4-thiadiazoles) exhibit notable antimicrobial activity.
- Role of Amide Groups : Propanamide’s aliphatic chain (target) vs. trifluoromethylbenzamide’s aromaticity () may modulate target affinity. The CF₃ group in ’s compound could enhance metabolic stability but reduce solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
